2-(4-{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol 2-(4-{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15089270
InChI: InChI=1S/C23H24FN7O/c24-17-6-8-18(9-7-17)26-21-20-16-25-31(19-4-2-1-3-5-19)22(20)28-23(27-21)30-12-10-29(11-13-30)14-15-32/h1-9,16,32H,10-15H2,(H,26,27,28)
SMILES:
Molecular Formula: C23H24FN7O
Molecular Weight: 433.5 g/mol

2-(4-{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

CAS No.:

Cat. No.: VC15089270

Molecular Formula: C23H24FN7O

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol -

Specification

Molecular Formula C23H24FN7O
Molecular Weight 433.5 g/mol
IUPAC Name 2-[4-[4-(4-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol
Standard InChI InChI=1S/C23H24FN7O/c24-17-6-8-18(9-7-17)26-21-20-16-25-31(19-4-2-1-3-5-19)22(20)28-23(27-21)30-12-10-29(11-13-30)14-15-32/h1-9,16,32H,10-15H2,(H,26,27,28)
Standard InChI Key RCTSZKKMEXIORR-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CCO)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Introduction

2-(4-{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol: A Comprehensive Overview

Synthesis and Mechanistic Insights

The synthesis involves multistep processes to construct the pyrazolo[3,4-d]pyrimidine scaffold and functionalize it with the piperazine-ethanol and fluorophenylamino groups. Key steps include:

  • Core Formation: Cyclization reactions to generate the pyrazolo[3,4-d]pyrimidine backbone.

  • Functionalization:

    • Introduction of the piperazine-ethanol substituent at position 6.

    • Coupling of the 4-fluorophenylamino group at position 4 via nucleophilic substitution or cross-coupling.

Mechanism of Action:
As a protein kinase inhibitor, this compound likely binds to kinase ATP pockets, disrupting phosphorylation-dependent signaling pathways. Structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) have shown activity against kinases like EGFR, p70S6K, and Akt .

Pharmacological Applications

Oncology Focus:

  • Kinase Inhibition: Targets kinases critical for tumor growth and survival, such as EGFR (epidermal growth factor receptor) and Akt (protein kinase B).

  • Preclinical Efficacy: Structural analogs have demonstrated antitumor activity in cell lines (e.g., MCF-7 breast cancer cells) and in vivo models .

Kinase TargetStructural Analog ActivityRelevance to MalignancySource
EGFRInhibition of tyrosine kinase activityLung, breast, and colorectal cancers
p70S6KSuppression of ribosome biogenesisImmune and inflammatory diseases
AktBlockade of survival signalingMetastatic cancers

Research Findings and Clinical Relevance

Key Observations:

  • Structural Optimization: Fluorophenylamino and piperazine-ethanol groups enhance solubility and target binding.

  • Selectivity: Pyrazolo[3,4-d]pyrimidines often exhibit ATP-competitive inhibition, reducing off-target effects compared to broader kinase inhibitors .

Gaps in Data:

  • Direct Clinical Trials: No published data exists for this specific compound.

  • Toxicity Profile: Limited information on metabolite stability or pharmacokinetics.

Comparative Analysis with Structural Analogues

CompoundKey DifferencesKinase TargetSource
4-[4-(2-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidineLacks ethanol moiety; incorporates 2-fluorophenyl instead of 4-fluorophenylaminop70S6K, Akt
6-(2,4-difluorophenoxy)-3-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrazolo...Difluorophenoxy substitution; methylpiperazine groupEGFR, VEGFR

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